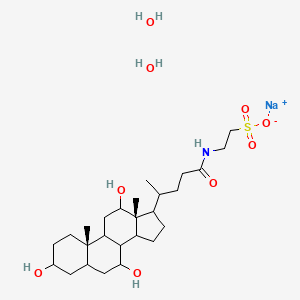![molecular formula C26H30N2O2 B14795223 N-[4-(2-hydroxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B14795223.png)
N-[4-(2-hydroxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-hydroxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxyethanimidoyl group attached to a phenyl ring, which is further connected to an adamantyl acetamide moiety. The compound’s intricate structure contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-hydroxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(2-hydroxyethanimidoyl)aniline with 2-(2-phenyl-2-adamantyl)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-hydroxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethanimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[4-(2-hydroxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[4-(2-hydroxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide involves its interaction with specific molecular targets. The hydroxyethanimidoyl group can form hydrogen bonds with biological macromolecules, influencing their function. The adamantyl moiety provides steric bulk, which can affect the compound’s binding affinity and selectivity. The phenyl ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(methoxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide
- N-[4-(aminomethyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide
Uniqueness
N-[4-(2-hydroxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide is unique due to the presence of the hydroxyethanimidoyl group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C26H30N2O2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[4-(2-hydroxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide |
InChI |
InChI=1S/C26H30N2O2/c27-24(16-29)19-6-8-23(9-7-19)28-25(30)15-26(20-4-2-1-3-5-20)21-11-17-10-18(13-21)14-22(26)12-17/h1-9,17-18,21-22,27,29H,10-16H2,(H,28,30) |
InChI Key |
MRDDSRGBONJAPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)NC4=CC=C(C=C4)C(=N)CO)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B14795146.png)
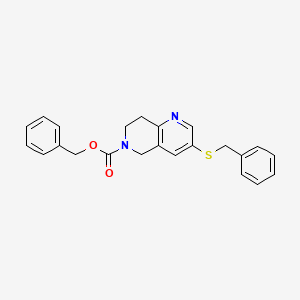
![1,4-Dioxan-2-one, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B14795160.png)
![2-[1-[(11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol](/img/structure/B14795164.png)
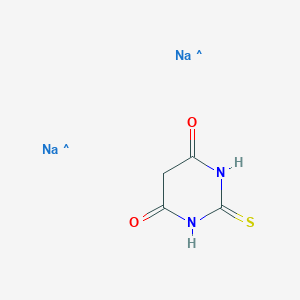
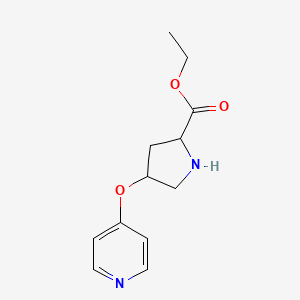
![tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]carbamate](/img/structure/B14795187.png)
![2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14795192.png)
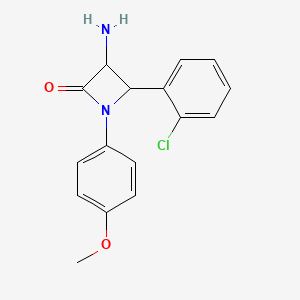
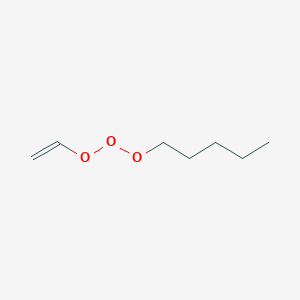
![2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B14795204.png)
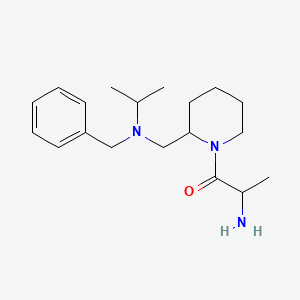
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-8,9-dihydro-7H-purin-8-one](/img/structure/B14795215.png)
